tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, with ethenyl (vinyl) and hydroxymethyl substituents at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling further functionalization for drug discovery. The tert-butyl carbamate group enhances stability and solubility, while the ethenyl group offers reactivity for cross-coupling or polymerization reactions. The hydroxymethyl group provides a handle for further derivatization, such as oxidation to carboxylic acids or conjugation via esterification .
Properties
CAS No. |
2413866-79-0 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h5,15H,1,6-10H2,2-4H3 |
InChI Key |
HAUSYEIOQNCISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C=C |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate is in the field of targeted protein degradation . This approach utilizes bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) to selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects a ligand for the target protein to an E3 ligase ligand, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of the target protein .
Table 1: PROTAC Development Using this compound
| Feature | Description |
|---|---|
| Linker Type | Semi-flexible |
| Application | Targeted protein degradation via PROTACs |
| Impact on Drug Properties | Enhances drug-like properties and optimizes ternary complex formation |
| Research Focus | Development of therapies for cancer and other diseases through targeted degradation |
Organic Synthesis
The compound is also utilized in various organic synthesis reactions , particularly in the construction of complex molecular architectures. Its hydroxymethyl group allows for further functionalization, making it a valuable intermediate in synthesizing other biologically active compounds.
Case Study: Synthesis of Bioactive Molecules
Recent studies have demonstrated the successful use of this compound in the synthesis of novel bioactive molecules through methods such as:
- Mitsunobu Reaction : This reaction allows for the alkylation of various substrates, leading to the formation of diverse piperidine derivatives .
- Ester Hydrolysis : Following alkylation, hydrolysis can yield carboxylic acids that serve as precursors for further chemical transformations.
Bioconjugation Applications
In addition to its role in PROTACs and organic synthesis, this compound has potential applications in bioconjugation techniques. The ability to form stable linkages with biomolecules makes it suitable for developing targeted therapies that require precise delivery mechanisms.
Table 2: Potential Bioconjugation Applications
| Application Type | Description |
|---|---|
| Crosslinking Agents | Used to create stable linkages between drugs and targeting moieties |
| Drug Delivery Systems | Facilitates targeted delivery of therapeutics to specific cells or tissues |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Fluorinated Analogues
The fluoro-hydroxymethyl derivative () demonstrates enhanced metabolic stability due to the electron-withdrawing fluorine atom, making it suitable for kinase activators.
Azidomethyl Derivatives
The azidomethyl analog () serves as a precursor for "click chemistry," enabling bioconjugation in cancer drug discovery. The azide group’s reactivity differs markedly from the ethenyl group, which may undergo electrophilic additions or polymerizations .
Bis(hydroxymethyl) Derivatives
The bis(hydroxymethyl) compound () offers dual functionalization sites, ideal for antiviral agents. Its higher polarity compared to the ethenyl-hydroxymethyl analog may influence solubility and bioavailability .
Alkyl-Substituted Derivatives
The 4-methylpentyl analog () highlights the impact of hydrophobic substituents on membrane permeability, a property less pronounced in the ethenyl-hydroxymethyl compound due to its unsaturated bond .
Biological Activity
Tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate, identified by its CAS number 2413866-79-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2413866-79-0
Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl group and an ethenyl group, which may influence its interaction with biological targets. The hydroxymethyl group is particularly relevant for hydrogen bonding, potentially affecting its binding affinity and selectivity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a comparative study, piperidine derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications to the piperidine structure can enhance biological activity.
The mechanism underlying the anticancer activity appears to involve the inhibition of specific enzymes linked to cancer cell proliferation. For example, certain benzoylpiperidine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in lipid signaling pathways implicated in cancer progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine core can significantly impact biological efficacy. For example, introducing hydroxyl groups at specific positions on the aromatic rings has been shown to enhance interaction with target enzymes, thereby improving potency .
Toxicology
While exploring the therapeutic potential, it is essential to consider the toxicity profile of this compound. Reports indicate that it may cause skin irritation and is harmful if swallowed . Understanding these safety aspects is crucial for further development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 2413866-79-0 |
| Antiproliferative IC50 | 19.9 - 75.3 µM |
| Toxicity | Harmful if swallowed |
| Skin Irritation | Yes |
Preparation Methods
Sequential Functionalization
Sequential introduction of hydroxymethyl and ethenyl groups involves discrete steps, often requiring intermediate protections. For example, 4-piperidone is first reduced to the hydroxymethyl derivative, followed by bromination at the 4-position using N-bromosuccinimide (NBS). Subsequent Heck or Suzuki coupling installs the ethenyl group. While this approach allows stepwise optimization, it risks low overall yields due to multiple purification stages.
Convergent Synthesis
Convergent strategies utilize pre-functionalized building blocks. A notable example involves the cyclization of a diene precursor bearing both hydroxymethyl and ethenyl groups. Ring-closing metathesis (RCM) with Grubbs catalyst generates the piperidine ring, as demonstrated in the synthesis of 4-allyl-4-hydroxymethylpiperidines. This method streamlines synthesis but demands stringent control over stereochemistry.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF and DMSO enhance the solubility of Boc-protected intermediates during coupling reactions, while THF is preferred for reductions. Elevated temperatures (80–100°C) accelerate cross-coupling but may degrade sensitive functionalities, necessitating microwave-assisted protocols for rapid heating.
Catalytic Systems
Palladium-based catalysts dominate cross-coupling, though nickel systems (e.g., NiCl₂(dppp)) offer cost advantages for industrial-scale production. Ligand selection critically impacts efficiency; bulky phosphines (e.g., SPhos) suppress β-hydride elimination in Heck reactions, improving ethenyl group retention.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes atom economy and minimal purification. Continuous flow reactors enable efficient Boc protection and cross-coupling by maintaining precise stoichiometry and temperature control. For example, a patented continuous process for 4-cyanopiperidine derivatives achieved 95% conversion using immobilized Pd catalysts . Similar systems could be adapted for the target compound, substituting cyanide reagents with vinyl boronic acids.
Q & A
Q. What are the common synthetic routes for tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging functional group transformations. A common route includes:
Grignard Addition : Reacting a tert-butyl-protected piperidone derivative (e.g., N-(tert-butoxycarbonyl)-4-piperidone) with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at 0–25°C to introduce the ethenyl group.
Hydroxymethylation : Subsequent oxidation or hydroxylation of a methylene intermediate using reagents like oxone or hydrogen peroxide under controlled pH (6–8).
Purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) isolates the product with >90% purity.
Q. Key Optimization Factors :
- Anhydrous Conditions : Critical for Grignard reactivity to prevent side reactions.
- Temperature Control : Maintain ≤25°C to avoid decomposition of sensitive intermediates.
- Chromatographic Solvents : Adjust polarity to resolve hydroxymethyl and ethenyl derivatives.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | VinylMgBr, THF | THF | 0–25°C | 75–85% |
| 2 | Oxone, H₂O | H₂O/THF | 20°C | 60–70% |
| 3 | Ethyl acetate/hexane | - | - | >90% purity |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 4.95–5.20 ppm (ethenyl protons), and δ 3.60–3.80 ppm (hydroxymethyl) confirm substituent positions.
- ¹³C NMR : Signals at ~80 ppm (tert-butyl carbonyl) and ~65 ppm (hydroxymethyl carbon) validate the backbone.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection (λ = 210 nm) assess purity (>95%).
- Infrared Spectroscopy (IR) : Bands at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O ester) confirm functional groups.
Q. Critical Considerations :
- Sample Preparation : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
- HPLC Method Development : Optimize gradient elution to resolve polar byproducts.
Q. What are the recommended storage conditions and handling precautions for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester.
- Handling Precautions :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Q. Stability Data :
- Thermal Stability : Decomposes above 150°C.
- Hydrolytic Sensitivity : Half-life of ~48 hours in aqueous solutions (pH 7.4, 25°C).
Q. How can the hydroxymethyl and ethenyl functional groups in this compound be selectively modified to synthesize derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Hydroxymethyl Modifications :
- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert hydroxymethyl to a carboxylic acid.
- Esterification : React with acetyl chloride in pyridine to form acetate derivatives.
- Ethenyl Modifications :
- Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane to generate an epoxide.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the ethenyl group to ethyl.
Q. Table 2: Reaction Conditions for Functional Group Modifications
| Reaction | Reagents | Solvent | Yield |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Acetone | 50–60% |
| Epoxidation | mCPBA | DCM | 70–80% |
| Hydrogenation | H₂, Pd/C | MeOH | >90% |
SAR Application : These derivatives are screened against biological targets (e.g., enzymes) to correlate substituent effects with activity.
Q. What role does the piperidine ring conformation play in the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Conformational Analysis :
- Chair vs. Boat Conformations : The piperidine ring adopts a chair conformation in solution (via NMR coupling constants), positioning the hydroxymethyl and ethenyl groups equatorially for minimal steric strain.
- Impact on Reactivity : Equatorial hydroxymethyl groups are more accessible for nucleophilic reactions (e.g., ester hydrolysis).
- Biological Interactions :
- Enzyme Binding : Molecular docking simulations (AutoDock Vina) suggest the tert-butyl group occupies hydrophobic pockets in cytochrome P450 enzymes, while the hydroxymethyl forms hydrogen bonds.
Q. Experimental Validation :
- X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives with target proteins.
- Kinetic Studies : Compare reaction rates of axial vs. equatorial substituents.
Q. How do solvent polarity and temperature influence the kinetics of tert-butyl carbamate hydrolysis in this compound?
Methodological Answer:
- Kinetic Studies :
- Solvent Effects : Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state. Half-life in DMF (pH 7, 25°C): ~24 hours vs. ~72 hours in THF.
- Temperature Dependence : Arrhenius plots (20–50°C) reveal activation energy (Eₐ) of ~45 kJ/mol, indicating a thermally sensitive process.
- Mechanistic Insights : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, validated by trapping with NaBH₄.
Q. Table 3: Hydrolysis Half-Lives Under Varied Conditions
| Solvent | pH | Temperature (°C) | Half-Life (h) |
|---|---|---|---|
| THF | 7 | 25 | 72 |
| DMF | 7 | 25 | 24 |
| H₂O | 3 | 50 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
